molecular formula C12H12N4O2 B11606412 4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

Cat. No.: B11606412
M. Wt: 244.25 g/mol
InChI Key: IIMBRQFSIBKCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) and are widely used in various applications due to their vibrant colors and ability to undergo reversible photoisomerization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dimethyl-1H-pyrazole-4-amine using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans (E) isomer to the cis (Z) isomer. This photoisomerization can lead to significant changes in the molecular structure and polarity, affecting its interactions with other molecules and its overall behavior in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(1-pyridin-2-ylethyl)diazenyl]benzoic acid
  • 2-(4-dimethylaminophenyl)diazenylbenzoic acid (Methyl Red)
  • 4-[(E)-(4-nitrophenyl)diazenyl]benzoic acid

Uniqueness

4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is unique due to the presence of the 3,5-dimethyl-1H-pyrazole moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-5-3-9(4-6-10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18)

InChI Key

IIMBRQFSIBKCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.